molecular formula C34H48N6O10 B12405254 Tyr-D-thr-gly-phe-leu-thr

Tyr-D-thr-gly-phe-leu-thr

Cat. No.: B12405254
M. Wt: 700.8 g/mol
InChI Key: WJEFCEUSQYDJIF-DQSGOBRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Thr2)-Leu-Enkephalin-Thr, also known as Tyr-D-Thr-Gly-Phe-Leu-Thr, is a synthetic peptide that belongs to the enkephalin family. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This particular compound is a modified version of the naturally occurring enkephalins, designed to enhance its stability and efficacy in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Thr2)-Leu-Enkephalin-Thr typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .

Industrial Production Methods

While specific industrial production methods for (D-Thr2)-Leu-Enkephalin-Thr are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to increase yield and purity. Industrial production may also involve additional purification steps, such as crystallization or lyophilization, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

(D-Thr2)-Leu-Enkephalin-Thr can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while substitution reactions can introduce various functional groups into the peptide .

Scientific Research Applications

(D-Thr2)-Leu-Enkephalin-Thr has a wide range of applications in scientific research:

Mechanism of Action

(D-Thr2)-Leu-Enkephalin-Thr exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways that result in analgesic and mood-regulating effects. The compound’s modified structure enhances its stability and affinity for the receptor, making it more effective than natural enkephalins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(D-Thr2)-Leu-Enkephalin-Thr is unique due to its specific modifications, which enhance its stability and receptor affinity. These properties make it a valuable tool in research and potential therapeutic applications, distinguishing it from other enkephalin analogues .

Properties

Molecular Formula

C34H48N6O10

Molecular Weight

700.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29-/m0/s1

InChI Key

WJEFCEUSQYDJIF-DQSGOBRISA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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